molecular formula C15H17N3O2 B11062477 4-(4-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(4-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11062477
M. Wt: 271.31 g/mol
InChI Key: ZCKPOEXCUPEGDW-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base, followed by cyclization with a suitable reagent such as acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazolopyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkyl halides for alkylation under basic conditions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been studied for various applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one: Lacks the methoxy group, which may affect its biological activity and solubility.

    4-(4-Hydroxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one: The hydroxy group can form hydrogen bonds, potentially altering its interaction with biological targets.

Uniqueness

The presence of the methoxy group in 4-(4-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature may also influence its metabolic stability and pharmacokinetic properties, making it a unique candidate for drug development .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1,3-dimethyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C15H17N3O2/c1-9-14-12(10-4-6-11(20-3)7-5-10)8-13(19)16-15(14)18(2)17-9/h4-7,12H,8H2,1-3H3,(H,16,19)

InChI Key

ZCKPOEXCUPEGDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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